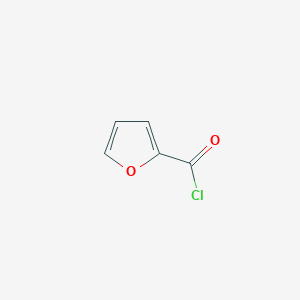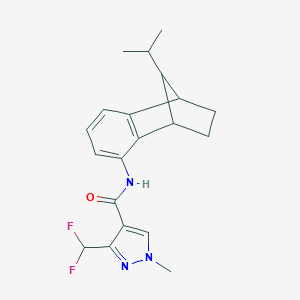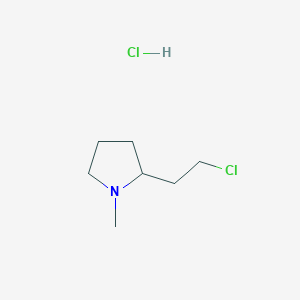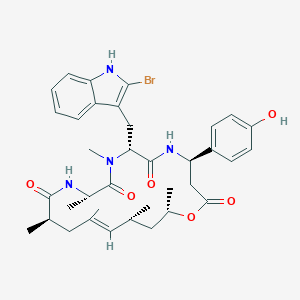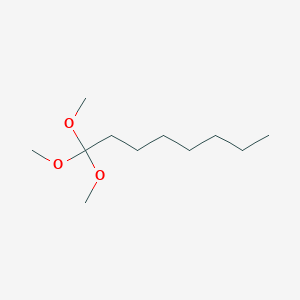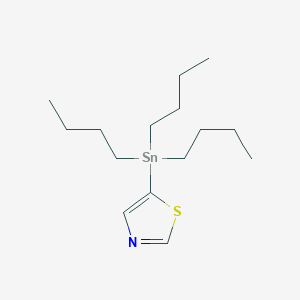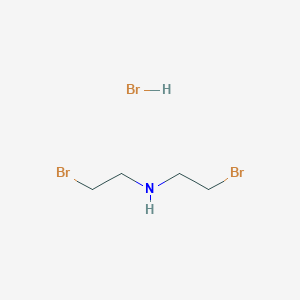
Bromuro de bis(2-bromoethyl)amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromoethyl)amine hydrobromide is a chemical compound with the molecular formula C₄H₁₀Br₃N. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Bis(2-bromoethyl)amine hydrobromide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in the development of antineoplastic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
Mode of Action
The compound can be used as a reactant in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that the compound may interact with its targets through alkylation, leading to changes in the chemical structure of the target molecules .
Biochemical Pathways
Given its role in the synthesis of thiazolines, thiazines, and tertiary phosphines, it may be involved in various biochemical reactions related to these compounds .
Result of Action
Its role in the synthesis of various compounds suggests that it may contribute to the formation of new chemical structures .
Action Environment
Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-bromoethyl)amine hydrobromide can be synthesized through the reaction of diethanolamine with hydrobromic acid. The process involves the following steps:
Reaction Setup: Diethanolamine is added dropwise to a stirred solution of hydrobromic acid at 0°C.
Reflux: The mixture is allowed to reflux, and water is distilled off at regular intervals.
Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
In an industrial setting, the production of bis(2-bromoethyl)amine hydrobromide involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromoethyl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds such as thiazolines and thiazines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and phosphines.
Catalysts: Catalysts such as cesium hydroxide are often used to promote the reactions.
Solvents: Reactions are typically carried out in polar solvents like ethanol or water.
Major Products Formed
Thiazolines and Thiazines: Formed via tandem S-alkylation-cyclodeamination of thioamides/haloamines.
Tertiary Phosphines: Formed via cesium hydroxide-catalyzed P-alkylation of secondary phosphines.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but with only one bromoethyl group.
3-Bromopropylamine hydrobromide: Contains a three-carbon chain instead of a two-carbon chain.
2-Chloroethylamine hydrochloride: Similar structure but with chlorine instead of bromine.
Uniqueness
Bis(2-bromoethyl)amine hydrobromide is unique due to the presence of two bromoethyl groups, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
43204-63-3 |
|---|---|
Fórmula molecular |
C4H10Br3N |
Peso molecular |
311.84 g/mol |
Nombre IUPAC |
bis(2-bromoethyl)azanium;bromide |
InChI |
InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
Clave InChI |
YHHKEXPNBPDPOW-UHFFFAOYSA-N |
SMILES |
C(CBr)NCCBr.Br |
SMILES canónico |
C(CBr)[NH2+]CCBr.[Br-] |
Key on ui other cas no. |
43204-63-3 |
Sinónimos |
2-Bromo-N-(2-bromoethyl)ethanamine Hydrobromide; Bis(2-bromoethyl)amine Hydrobromide; Bis(β-bromoethyl)amine Hydrobromide; Di(2-bromoethyl)amine Hydrobromide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(2-bromoethyl)amine Hydrobromide in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide, and what is the significance of this reaction?
A1: Bis(2-bromoethyl)amine Hydrobromide (III) serves as a key reactant in the synthesis of 1-(2-methoxyphenyl)piperazine hydrobromide (IV) []. The reaction involves the interaction of Bis(2-bromoethyl)amine Hydrobromide with o-methoxyaniline, resulting in the formation of the desired product with a yield of 80% [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





